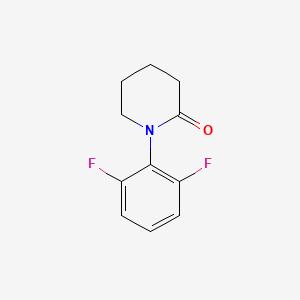
1-(2,6-Difluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluorophenyl group at the 2-position of the piperidinone ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)piperidin-2-one typically involves the reaction of 2,6-difluoroaniline with a suitable piperidinone precursor under specific conditions. One common method involves the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere . This process is efficient and practical, occurring under mild conditions and often yielding high purity products without the need for extensive purification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes starting from inexpensive and readily available starting materials such as 4-chloronitrobenzene and piperidine . These processes are designed to be scalable and cost-effective, ensuring high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate is often used in reduction reactions.
Substitution: Various organocatalysts and acids, such as trifluoroacetic acid, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and lactams, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(2,6-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound shares structural similarities with 1-(2,6-Difluorophenyl)piperidin-2-one but contains additional chlorine and quinoline moieties.
1-(2,5-Difluorophenyl)piperidin-2-one: This compound differs by the position of the fluorine atoms on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenyl group at the 2-position of the piperidinone ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-3-5-9(13)11(8)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI Key |
OORSODIOXQKSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


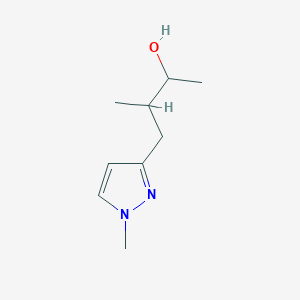
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
![tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13244226.png)
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
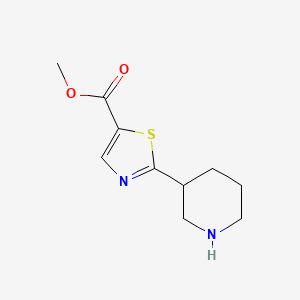
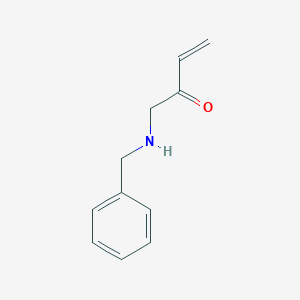

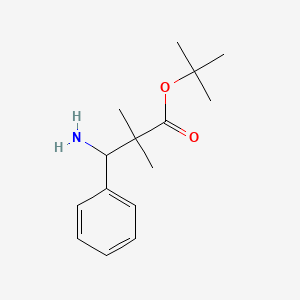
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
amine](/img/structure/B13244275.png)
![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
![N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13244292.png)


